3,5-Dibromo-1-methylpyrazin-2(1H)-one
Overview
Description
3,5-Dibromo-1-methylpyrazin-2(1H)-one: is a chemical compound belonging to the pyrazinone family It is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a methyl group at the 1st position, and a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-methylpyrazin-2(1H)-one typically involves the bromination of 1-methylpyrazin-2(1H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromo-1-methylpyrazin-2(1H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 1-methylpyrazin-2(1H)-one.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 1-Methylpyrazin-2(1H)-one.
Substitution: Substituted pyrazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dibromo-1-methylpyrazin-2(1H)-one is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazinone derivatives.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazinone ring play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
1-Methylpyrazin-2(1H)-one: Lacks bromine atoms, making it less reactive in certain chemical reactions.
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
3,5-Diiodo-1-methylpyrazin-2(1H)-one: Contains iodine atoms, which can affect its chemical behavior and applications.
Uniqueness: 3,5-Dibromo-1-methylpyrazin-2(1H)-one is unique due to the presence of bromine atoms, which enhance its reactivity and provide opportunities for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it valuable in medicinal and biological research.
Properties
IUPAC Name |
3,5-dibromo-1-methylpyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-2-3(6)8-4(7)5(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVJQIHAUHVGEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516841 | |
Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87486-34-8 | |
Record name | 3,5-Dibromo-1-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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